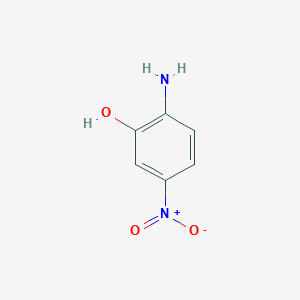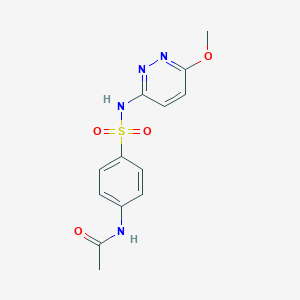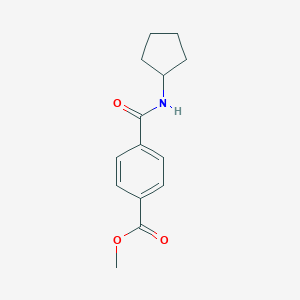
Methyl 4-(cyclopentylcarbamoyl)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl benzoate derivatives is often achieved through condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . These methods suggest that the synthesis of methyl 4-(cyclopentylcarbamoyl)benzoate could potentially be carried out through a similar condensation strategy, using appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of methyl benzoate derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of bonding within the molecule.
Chemical Reactions Analysis
Methyl benzoate derivatives can participate in various chemical reactions. The study of dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate with acetato and chlorido bridge ligands shows how these compounds can undergo splitting reactions with pyridine, leading to different geometrical isomers . This indicates that methyl 4-(cyclopentylcarbamoyl)benzoate could also be reactive towards certain ligands and could form complexes with metals, potentially leading to a variety of structures and reactivities.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives can vary widely. For instance, the cytotoxicity of methyl benzoate (MB) was evaluated against cultured human cells, and it was found to have mild toxicity, which should be considered in industrial and agricultural applications . The study of the compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties can provide further insights into its behavior in different environments . These findings can be extrapolated to understand the properties of methyl 4-(cyclopentylcarbamoyl)benzoate, although specific studies would be required for accurate data.
Applications De Recherche Scientifique
Crystallography and Molecular Structure : The study by Jones and Kuś (2004) on "N-Cyclohexyl-4-(methoxycarbonyl)benzamide" provides insights into the crystalline structure of similar compounds, highlighting the importance of such analyses in understanding the physical and chemical properties of methyl benzoates (Jones & Kuś, 2004).
Electropolymerization and Material Applications : Ates et al. (2015) explored the electropolymerization of a chemically synthesized methyl benzoate derivative. Their research indicates potential applications in supercapacitors and biosensors, demonstrating the material science applications of methyl benzoate derivatives (Ates et al., 2015).
Synthetic Chemistry and Pharmaceutical Applications : McCombie and Nagabhushan (1987) investigated a synthetic route involving N-Benzoylcarbamates, which could be applied to create therapeutically relevant compounds, like Thiamphenicol. This illustrates the role of methyl benzoates in pharmaceutical synthesis (McCombie & Nagabhushan, 1987).
Ligand Self-Assembly in Coordination Chemistry : The research by Xie et al. (2014) on the role of methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate in the self-assembly of metal complexes reveals its significance in coordination chemistry, potentially useful in catalysis or material science applications (Xie et al., 2014).
Toxicity and Safety Studies : The cytotoxicity of methyl benzoate and its derivatives was evaluated by Bunch et al. (2020), indicating the importance of understanding the toxicological aspects of these compounds in their industrial and agricultural applications (Bunch et al., 2020).
Synthesis of Organic Molecules and Intermediates : The study of methyl benzoate derivatives in synthesis, as demonstrated by Bi Yun-mei (2012) in the synthesis of Methyl 4-(bromomethyl)benzoate, highlights their role in creating key intermediates for further chemical reactions (Bi Yun-mei, 2012).
Propriétés
IUPAC Name |
methyl 4-(cyclopentylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)11-8-6-10(7-9-11)13(16)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHHIBXJLSSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429399 | |
| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclopentylcarbamoyl)benzoate | |
CAS RN |
1325090-17-2 | |
| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)
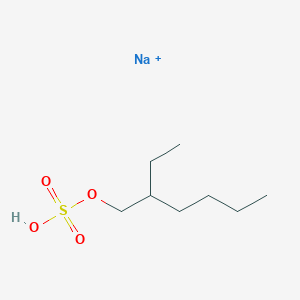
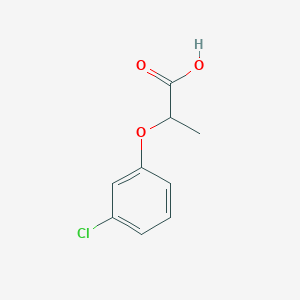
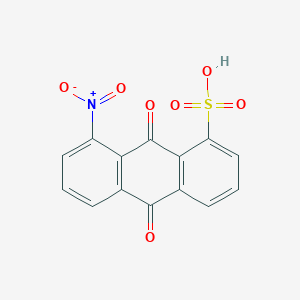


![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)

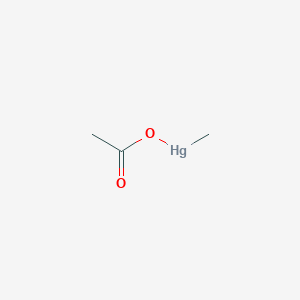
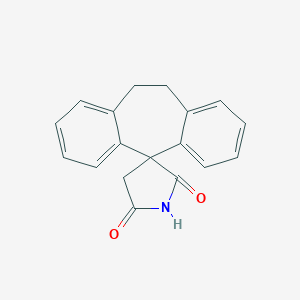

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
